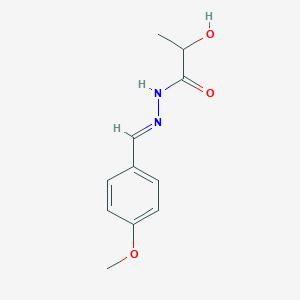![molecular formula C15H17N3O2 B5766583 N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5766583.png)
N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea, also known as MPPEU, is a synthetic compound with potential applications in scientific research. This compound has been studied for its ability to modulate the activity of certain enzymes and receptors in the human body.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea involves its ability to bind to specific receptors and enzymes in the human body. For example, N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea binds to the active site of PKC and prevents its activation by other signaling molecules. Similarly, N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea binds to the α7 nAChR and modulates its activity by altering the conformational changes that occur upon ligand binding.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer and prostate cancer. N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea in lab experiments is its specificity for certain receptors and enzymes. This allows researchers to study the effects of modulating these targets without affecting other signaling pathways. However, one of the limitations of using N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea is its potential toxicity and side effects. Therefore, careful dose-response studies and toxicity assays are necessary before using N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea in any experimental setting.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another area of interest is its potential use as a tool for studying the function of specific receptors and enzymes in the human body. Finally, further studies are needed to determine the long-term safety and efficacy of N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea in humans.
Conclusion
In conclusion, N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea is a synthetic compound with potential applications in scientific research. Its ability to modulate the activity of certain enzymes and receptors in the human body makes it a valuable tool for studying various cellular processes. However, further studies are needed to determine its safety and efficacy in humans, and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea involves the reaction of 2-(4-pyridinyl)ethylamine and 2-methoxyphenyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is a white crystalline solid with a melting point of 133-135°C. The purity of the compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to modulate the activity of certain enzymes and receptors in the human body. For example, N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation. N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has also been shown to bind to the α7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive function and synaptic plasticity.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-20-14-5-3-2-4-13(14)18-15(19)17-11-8-12-6-9-16-10-7-12/h2-7,9-10H,8,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLZWZJKOHEHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, 1-(2-methoxyphenyl)-3-(2-pyridin-4-ylethyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![isopropyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5766511.png)



![3-bromo-4-methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5766551.png)





